N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide
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Description
“N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine ring and subsequent functionalization with the amide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, two methyl groups on the phenyl ring, an ethyl group on the 6-position of the pyrimidine ring, and a carboxamide group on the 4-position of the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the amide group. The pyrimidine ring could potentially undergo electrophilic substitution reactions, while the amide group could participate in various reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar amide group could influence its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-4-12-8-14(17-9-16-12)15(19)18-13-7-5-6-10(2)11(13)3/h5-9H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUUBSYQZWSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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